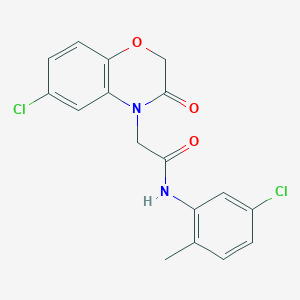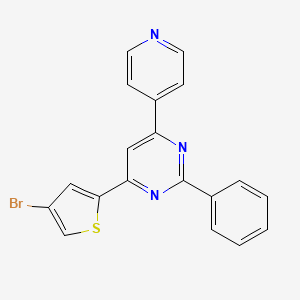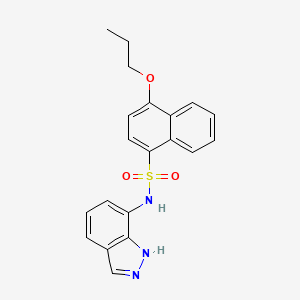![molecular formula C18H21NO6 B11068139 [[5-(3,4-Dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]acetic acid, ethyl ester](/img/structure/B11068139.png)
[[5-(3,4-Dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]acetic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE is a complex organic compound that features a furan ring substituted with a dimethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of a furan derivative with a dimethoxyphenyl acyl chloride, followed by esterification with ethyl alcohol under acidic conditions. The reaction conditions often require the use of catalysts such as palladium or boron reagents to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE exerts its effects involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3,5-DIMETHOXYPHENYL)ACETATE: Similar structure but lacks the furan ring.
N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE: Contains similar functional groups but different overall structure.
Uniqueness
ETHYL 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ACETATE is unique due to the presence of both a furan ring and a dimethoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C18H21NO6/c1-5-24-17(20)10-19-18(21)13-9-15(25-11(13)2)12-6-7-14(22-3)16(8-12)23-4/h6-9H,5,10H2,1-4H3,(H,19,21) |
InChI Key |
WFHMNEIXMHITJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(OC(=C1)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11068060.png)
![dimethyl 2-[2,2,6,7-tetramethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11068061.png)

![3-(4-methoxyphenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11068072.png)

![Dimethyl 5,5'-{[2-(trifluoromethyl)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11068094.png)

![4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide](/img/structure/B11068112.png)
![3-(4-Chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B11068116.png)
![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B11068121.png)
![N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide](/img/structure/B11068129.png)
![(1E,2E)-bis[1-(4-bromophenyl)ethylidene]hydrazine](/img/structure/B11068131.png)
![4-(4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11068134.png)
![2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide](/img/structure/B11068140.png)
